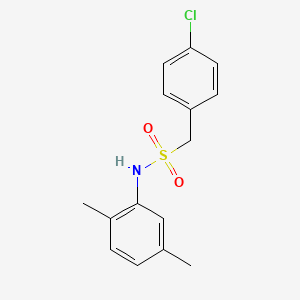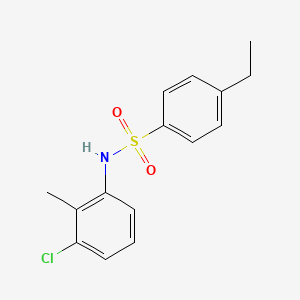![molecular formula C16H26N2S B10966179 1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane](/img/structure/B10966179.png)
1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane is a complex organic compound characterized by its unique structure, which includes an adamantane core Adamantane is a diamondoid hydrocarbon known for its stability and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane typically involves multi-step organic reactions. One common method starts with the functionalization of adamantane, followed by the introduction of the allylimino and methylsulfanyl groups through nucleophilic substitution reactions. The final step involves the formation of the aminomethyl group via reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The allylimino group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allylimino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the allylimino group can produce primary amines.
Scientific Research Applications
1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its rigid adamantane core.
Mechanism of Action
The mechanism of action of 1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane involves its interaction with molecular targets through its functional groups. The allylimino group can form hydrogen bonds, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Adamantanamine: Similar adamantane core but lacks the allylimino and methylsulfanyl groups.
1-(Methylthio)adamantane: Contains the methylsulfanyl group but lacks the allylimino and aminomethyl groups.
1-(Aminomethyl)adamantane: Contains the aminomethyl group but lacks the allylimino and methylsulfanyl groups.
Uniqueness
1-({[(Allylimino)(methylsulfanyl)methyl]amino}methyl)adamantane is unique due to the combination of its functional groups, which provide a diverse range of chemical reactivity and potential applications. The presence of the adamantane core adds to its stability and rigidity, making it a valuable compound for various scientific and industrial purposes.
Properties
Molecular Formula |
C16H26N2S |
|---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
methyl N'-(1-adamantylmethyl)-N-prop-2-enylcarbamimidothioate |
InChI |
InChI=1S/C16H26N2S/c1-3-4-17-15(19-2)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h3,12-14H,1,4-11H2,2H3,(H,17,18) |
InChI Key |
KNLBETHRHNVIDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCC12CC3CC(C1)CC(C3)C2)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10966104.png)

![1-(2-Methoxyphenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B10966113.png)

![2-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10966133.png)
![4-({4,5-Dimethyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B10966139.png)
![N-(2,5-dimethylbenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10966149.png)
![N-(2,4-difluorobenzyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966151.png)
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3-(2-methylpropyl)thiourea](/img/structure/B10966152.png)
![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-7,16-dione](/img/structure/B10966163.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10966183.png)

![2-methyl-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}furan-3-carboxamide](/img/structure/B10966191.png)
![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10966195.png)
